molecular formula C21H23N3O3 B2994152 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 894014-16-5

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Katalognummer: B2994152
CAS-Nummer: 894014-16-5
Molekulargewicht: 365.433
InChI-Schlüssel: MNPRIJAJYOQQKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 3,4-dihydroisoquinoline carboxamide class, characterized by a bicyclic isoquinoline core fused with a pyrrolidinone ring (5-oxopyrrolidinyl) and a 3-methoxyphenyl substituent. Its structural uniqueness lies in the combination of a methoxy-substituted aromatic ring and a lactam-containing heterocycle, which may influence solubility, binding affinity, and metabolic stability compared to analogs .

Eigenschaften

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-19-8-4-7-18(12-19)24-14-17(11-20(24)25)22-21(26)23-10-9-15-5-2-3-6-16(15)13-23/h2-8,12,17H,9-11,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPRIJAJYOQQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a complex structure that includes a pyrrolidinone ring, an isoquinoline core, and a methoxyphenyl group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization of a γ-keto ester.
  • Attachment of the Methoxyphenyl Group : Introduced via nucleophilic aromatic substitution.
  • Indoline Core Formation : Synthesized through Fischer indole synthesis.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or modulating their allosteric sites.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing various signaling pathways.

Anticancer Properties

Research has indicated that derivatives of 3,4-dihydroisoquinoline, including this compound, exhibit anti-proliferative activity against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds similar to N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline have shown significant inhibition of proliferation in human cancer cell lines such as prostate and colorectal cancers. Assays like the MTT assay are commonly used to measure cell viability and proliferation rates .

Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective properties by inhibiting neuroinflammation and oxidative stress pathways. This is particularly relevant for conditions like neurodegenerative diseases.

Analgesic and Anti-inflammatory Activity

The compound has also been noted for its potential analgesic and anti-inflammatory effects. Research indicates that derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .

Case Studies and Research Findings

StudyFindingsMethodology
Alvarez et al. (2009)Demonstrated anti-metastatic properties in murine mammary cancer cellsIn vitro invasion assays
Khalturina et al. (2010)Showed analgesic effects through COX inhibitionPharmacological assays
Novel Derivatives Study (2014)Identified strong anti-proliferative activity against prostate cancer cellsMTT assay with various concentrations

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and synthetic differences between the target compound and related derivatives:

Compound Core Structure Substituents Key Features
Target Compound 3,4-Dihydroisoquinoline - 2-Carboxamide
- 1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl
Combines methoxyaryl and rigid lactam; potential for H-bonding and π-π stacking
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f, ) 3,4-Dihydroisoquinoline - 2-Carboxamide
- 1-Methyl
- 6,7-Dimethoxy
- N-Phenyl
Dimethoxy groups enhance electron density; phenyl substituent may sterically hinder interactions
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (67, ) 1,4-Dihydronaphthyridine - 3-Carboxamide
- 1-Alkyl (e.g., pentyl)
- 4-Oxo
Larger heterocyclic core (naphthyridine) with alkyl chain for lipophilicity
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d, ) 3,4-Dihydroisoquinoline - 2-Ethoxycarbonyl
- 1-Methyl
- 6,7-Dimethoxy
Ester group reduces polarity compared to carboxamides; limited H-bonding capacity
Structural and Functional Insights

Substituent Effects: The 3-methoxyphenyl group in the target compound introduces steric bulk and moderate electron-donating effects compared to the N-phenyl group in compound 6f .

Synthetic Accessibility :

  • Carboxamide derivatives (e.g., 6f, target compound) are synthesized via coupling reactions between amines and activated carbonyl intermediates, similar to methods for naphthyridine carboxamides .
  • The lactam ring in the target compound likely requires cyclization steps under basic or thermal conditions, contrasting with esterification used for compound 6d .

Research Findings and Implications

  • Crystallographic Analysis : Structural determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography .
  • Ring Puckering : The 5-oxopyrrolidinyl ring’s puckering amplitude and phase angles (per Cremer-Pople parameters ) could be computationally modeled to predict interactions with biological targets.
  • Pharmacomodulation Trends : Derivatives with carboxamide groups (target compound, 6f, 67) prioritize H-bonding capacity, while esters (6d) focus on lipophilicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.